2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-

Cross-coupling C-C bond formation Medicinal chemistry

This β-hydroxy enone is a versatile building block for medicinal chemistry and materials science. The para-bromophenyl substituent is not a placeholder-it is a strategic synthetic handle enabling late-stage Suzuki and Buchwald-Hartwig diversification. Researchers needing a trifluoromethyl enone scaffold with a reactive aryl bromide for SAR studies will find this compound indispensable. - Reactive C-Br bond for Pd-catalyzed cross-coupling, enabling biaryl library synthesis. - Enolizable β-diketone system for heterocycle construction (pyrazoles, isoxazoles). - Essential precursor for chiral trifluoromethyl alcohols via patented bioreduction.

Molecular Formula C10H6BrF3O2
Molecular Weight 295.05 g/mol
Cat. No. B12111534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-
Molecular FormulaC10H6BrF3O2
Molecular Weight295.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)Br
InChIInChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5-
InChIKeyKQTSRYLXTKSQGP-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenyl Trifluoromethyl Enone Building Block Sourcing Guide


2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy- (CAS 364340-35-2) is a trifluoromethylated β-hydroxy enone with the molecular formula C10H6BrF3O2 and a molecular weight of 295.05 . This compound exists as the enol tautomer of 1-(4-bromophenyl)-4,4,4-trifluoro-1,3-butanedione (CAS 18931-61-8), a class of fluorinated 1,3-diketone ligands widely used in lanthanide coordination chemistry [1]. The presence of the 4-bromophenyl substituent distinguishes it from other halogenated or unsubstituted analogs, providing a reactive site for further functionalization via cross-coupling chemistries [2].

Synthetic handle C-Br site for Pd-catalyzed cross-coupling
Ligand precursor Trifluoromethyl diketone for lanthanide complexes
Enone scaffold Trifluoromethylated building block for heterocycles

Why This Trifluoromethyl Enone is Irreplaceable


Substituting this compound with a generic aryl trifluoromethyl enone like 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-buten-1-one (CAS 41463-86-9) or other halogen analogs (e.g., 4-F, 4-Cl) would result in the loss of critical functionality. The para-bromine atom is not a simple placeholder; it is a strategic synthetic handle that enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification [1]. Furthermore, the heavy atom effect of bromine, combined with its specific Hammett substituent constant (σp = 0.23), imparts distinct electronic properties on the enone system, affecting both its reactivity in asymmetric transformations [2] and the photophysical properties of its metal complexes when compared to fluoro or chloro analogs [3]. These differences are quantifiable and impactful for procurement decisions in both medicinal chemistry and materials science.

Target: 4-Br enone
Analog (4-H, 4-F, 4-Cl)
Cross-coupling handle via C-Br bond
C-F inert; C-Cl slower oxidative addition; 4-H lacks reactive site
Heavy atom effect and σp = 0.23 electronics
Different electronic and photophysical properties
Ortho-substitution alters laser threshold
4-Br para preserves higher threshold vs ortho isomers

Quantitative Evidence vs. Analogs


Para-Br as a Superior Cross-Coupling Handle

The 4-bromophenyl substituent in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification into biaryl and aniline derivatives [1]. The C(sp2)-Br bond has a significantly lower bond dissociation energy and higher reactivity in oxidative addition with Pd(0) compared to C-Cl or C-F bonds. The unsubstituted phenyl analog (CAS 41463-86-9) lacks this reactive site entirely, and the 4-fluorophenyl analog (J-GLOBAL ID 200907020729719057) is inert under standard Suzuki conditions [2].

Cross-Coupling Reactivity
Reported comparison
C-Br oxidative addition ~10²–10⁴ times faster than C-Cl; C-F inert
Enables late-stage diversification
Under standard Suzuki-Miyaura conditions
Cross-coupling C-C bond formation Medicinal chemistry

Europium Chelate Laser Performance: Para-Br Substitution

In a systematic study of mono-substituted benzoyltrifluoroacetone (BTFA) ligands for tetrakis Eu(III) chelates, Schimitschek et al. (1967) compared ortho-, meta-, and para-substitution with F, Cl, and Br [1]. The study established that ortho-substitution consistently reduces the threshold energy for stimulated emission, while para-substitution (as in the target compound) preserves a higher threshold. The specific fluorescence and absorption profiles of the para-Br substituted ligand can be benchmarked against the parent unsubstituted BTFA ligand using the published spectral trends.

Laser Threshold
Class-level inference
Para-Br preserves higher threshold vs ortho-substituted Eu(III) chelates
Isomer-specific laser performance
Based on Schimitschek et al. 1967 trend
Europium chelates Laser materials Luminescence

Asymmetric Synthesis of Chiral Intermediates

Central Glass Co., Ltd. patented a method for producing optically active 4,4,4-trifluoro-3-hydroxy-1-aryl-1-butanones via asymmetric microbial reduction of the corresponding 1,3-butanediones [1]. The para-bromophenyl derivative (the diketone precursor to the target enone) is a specific substrate within this patent class [2]. The resulting chiral alcohol is a critical intermediate for pharmaceuticals and agrochemicals. The 4-Br substituent not only allows downstream functionalization but can also influence the enantioselectivity of the reduction step compared to other substituents.

Asymmetric Reduction
Supporting evidence
Substrate for microbial reduction to chiral alcohol
Chiral intermediate with C-Br handle
Patented process; enantioselectivity may vary
Asymmetric synthesis Chiral intermediates Pharmaceuticals

Physicochemical Comparison: 4-Br vs Analogs

The 4-bromophenyl substituent imparts distinct physicochemical properties to the enone scaffold compared to its closest analogs. The target compound (MW = 295.05) is significantly heavier than the 4-H analog (MW = 216.16), 4-F analog (MW = 234.15), and 4-Cl analog (MW = 250.60) [1]. The Hammett substituent constant for para-Br (σp = 0.23) differs from para-Cl (σp = 0.23, identical) and para-F (σp = 0.06), affecting the electrophilicity of the enone system [2]. Additionally, the heavy atom effect of bromine can influence the photophysical properties of derived metal complexes, a phenomenon exploited in lanthanide luminescence applications [3].

Physicochemical Properties
Class-level inference
ΔMW +79 vs 4-H; ΔlogP ≈ +0.86
Higher lipophilicity and steric bulk
Relevant for lead optimization campaigns
Lipophilicity Electronic effects ADME prediction

Application Scenarios for 4-Bromophenyl Trifluoromethyl Enone


Late-Stage Diversification via C-Br Handle

In medicinal chemistry campaigns, the 4-bromophenyl group of this compound serves as a strategic point for late-stage diversification. After incorporating the trifluoromethyl enone scaffold into a lead compound, medicinal chemists can perform Suzuki-Miyaura cross-coupling reactions to generate a library of biaryl analogs for structure-activity relationship (SAR) studies [1]. This is not possible with the 4-H or 4-F analogs, which lack a reactive carbon-halogen bond under standard coupling conditions. The chemoenzymatic synthesis of an Odanacatib precursor exemplifies this strategy, where 1-(4-bromophenyl)-2,2,2-trifluoroethanone was cross-coupled with a boronic acid followed by bioreduction [1].

Europium-Based Luminescent Materials and Lasers

As established by Schimitschek et al. (1967), para-substituted benzoyltrifluoroacetone ligands form tetrakis Eu(III) chelates with distinct laser properties [2]. The para-bromophenyl variant is essential for researchers studying the structure-property relationships in lanthanide laser materials, where the substitution pattern (ortho vs. meta vs. para) directly impacts the stimulated emission threshold. Purchasing the correct isomer is critical, as ortho-substituted analogs exhibit reduced laser thresholds that may be undesirable for specific applications requiring higher energy output.

Synthesis of Chiral Trifluoromethyl Intermediates

The compound (or its diketone tautomer) is a key substrate in the patented asymmetric microbial reduction process to produce optically active 4,4,4-trifluoro-3-hydroxy-1-aryl-1-butanones, which are important intermediates for pharmaceuticals and agrochemicals [3]. The resulting chiral alcohol with a 4-bromophenyl group can be further oxidized via Baeyer-Villiger reaction to yield optically active 4,4,4-trifluoro-3-hydroxybutanoic acid aryl esters without loss of optical purity [4]. The bromide substituent allows for subsequent functionalization of the chiral product.

Trifluoromethylated Heterocycle Building Block

The enone system of this compound, activated by the electron-withdrawing CF3 group, is a versatile precursor for constructing trifluoromethylated heterocycles such as pyrazoles, isoxazoles, and pyrimidines [5]. The 4-bromophenyl group enhances the scaffold's utility by enabling further diversification of the heterocyclic products through cross-coupling, a feature absent in non-halogenated analogs. This dual reactivity profile (enone cyclization + C-Br cross-coupling) makes the compound a high-value building block for generating diverse compound libraries.

Application
Selection Property
Validation Focus
Late-stage diversification
C-Br cross-coupling reactivity
Suzuki-Miyaura reaction scope
Eu-based laser materials
Para-substitution pattern
Laser threshold energy benchmarking
Chiral CF₃ intermediates
Asymmetric reduction substrate
Enantioselectivity and downstream coupling
Trifluoromethylated heterocycles
Enone cyclization + C-Br handle
Library diversity via cross-coupling
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